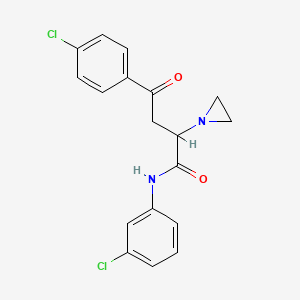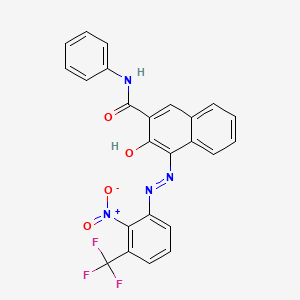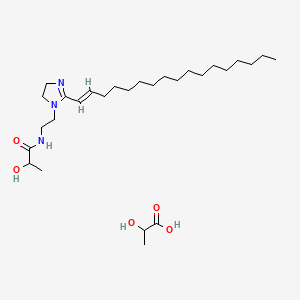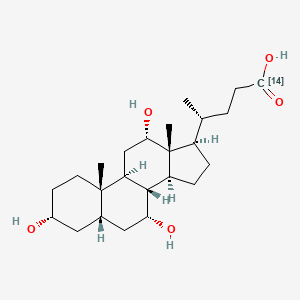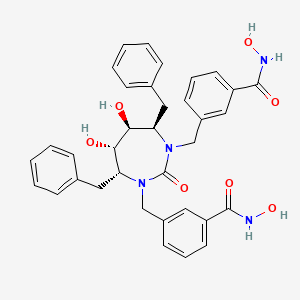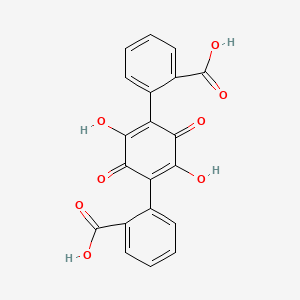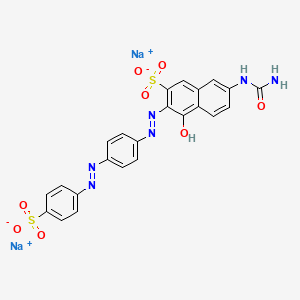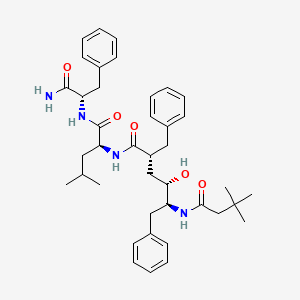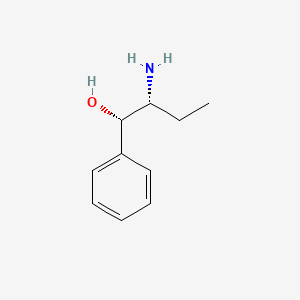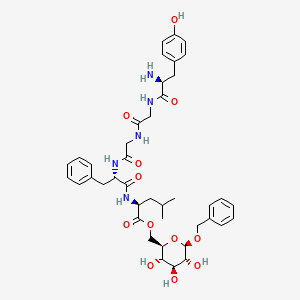
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing by promoting keratinocyte migration . The esterification with phenylmethyl b-D-glucopyranoside potentially enhances its stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside involves multiple steps:
Peptide Synthesis: The β-Neoendorphin peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Esterification: The synthesized peptide is then esterified with phenylmethyl b-D-glucopyranoside. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the peptide, facilitating the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside can undergo various chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the parent peptide and phenylmethyl b-D-glucopyranoside.
Oxidation and Reduction: The peptide moiety can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: β-Neoendorphin and phenylmethyl b-D-glucopyranoside.
Oxidation and Reduction: Various oxidized or reduced forms of the peptide.
Applications De Recherche Scientifique
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study peptide esterification and stability.
Biology: Investigated for its role in cell migration and wound healing, similar to β-Neoendorphin.
Industry: Could be used in the development of new pharmaceuticals and cosmetic products aimed at enhancing skin repair and regeneration.
Mécanisme D'action
The mechanism of action of 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside involves its interaction with opioid receptors in the body. The peptide component binds to these receptors, modulating pain signals and promoting wound healing through the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK1/2) pathways . This leads to the upregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tissue remodeling and cell migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Neoendorphin: The parent peptide, known for its opioid activity and role in wound healing.
α-Neoendorphin: Another endogenous opioid peptide with similar biological activities.
Leu-enkephalin: A smaller opioid peptide with pain-modulating properties.
Uniqueness
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is unique due to its esterification with phenylmethyl b-D-glucopyranoside, which may enhance its stability and bioavailability compared to its parent peptide. This modification could potentially improve its therapeutic efficacy and make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
117833-71-3 |
|---|---|
Formule moléculaire |
C41H53N5O12 |
Poids moléculaire |
807.9 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C41H53N5O12/c1-24(2)17-31(40(55)56-23-32-35(50)36(51)37(52)41(58-32)57-22-27-11-7-4-8-12-27)46-39(54)30(19-25-9-5-3-6-10-25)45-34(49)21-43-33(48)20-44-38(53)29(42)18-26-13-15-28(47)16-14-26/h3-16,24,29-32,35-37,41,47,50-52H,17-23,42H2,1-2H3,(H,43,48)(H,44,53)(H,45,49)(H,46,54)/t29-,30-,31-,32+,35+,36-,37+,41+/m0/s1 |
Clé InChI |
ODBVLKRQCUWPLB-WGQNIUCJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canonique |
CC(C)CC(C(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


